molecular formula C16H16N4O6S B2534304 Ethyl 6-methyl-4-((2-((2-nitrophenyl)amino)-2-oxoethyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate CAS No. 899957-57-4

Ethyl 6-methyl-4-((2-((2-nitrophenyl)amino)-2-oxoethyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate

Cat. No.: B2534304
CAS No.: 899957-57-4
M. Wt: 392.39
InChI Key: DUJGIJBLFDTDRA-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-4-((2-((2-nitrophenyl)amino)-2-oxoethyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate is a dihydropyrimidine derivative characterized by a thioether linkage to a 2-nitrophenyl amide group at the 4-position and an ester moiety at the 5-position. Its synthesis typically involves alkylation or bromination reactions, similar to other dihydropyrimidine derivatives, but with tailored reagents to introduce the 2-nitrophenyl substituent .

Properties

CAS No.

899957-57-4

Molecular Formula

C16H16N4O6S

Molecular Weight

392.39

IUPAC Name

ethyl 6-methyl-4-[2-(2-nitroanilino)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C16H16N4O6S/c1-3-26-15(22)13-9(2)17-16(23)19-14(13)27-8-12(21)18-10-6-4-5-7-11(10)20(24)25/h4-7H,3,8H2,1-2H3,(H,18,21)(H,17,19,23)

InChI Key

DUJGIJBLFDTDRA-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)NC2=CC=CC=C2[N+](=O)[O-])C

solubility

not available

Origin of Product

United States

Biological Activity

Ethyl 6-methyl-4-((2-((2-nitrophenyl)amino)-2-oxoethyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate is a complex organic compound belonging to the class of pyrimidine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its structure, synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H16N4O6SC_{16}H_{16}N_{4}O_{6}S, with a molecular weight of 392.4 g/mol. The compound features a pyrimidine ring with various functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₆H₁₆N₄O₆S
Molecular Weight392.4 g/mol
CAS Number900002-44-0

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including oxidation, reduction, and substitution processes. The synthesis pathway often employs reagents such as sodium borohydride for reduction and hydrogen peroxide for oxidation.

Antimicrobial Activity

Pyrimidine derivatives have been extensively studied for their antimicrobial properties. This compound has shown promising results in inhibiting various bacterial strains. Research indicates that compounds with nitrophenyl substitutions exhibit enhanced antibacterial activity against Gram-positive and Gram-negative bacteria .

Case Study: Antimicrobial Efficacy
In a study evaluating the antimicrobial effects of various pyrimidine derivatives, it was found that compounds similar to Ethyl 6-methyl derivatives demonstrated significant inhibition against pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be as low as 75 µg/mL for some derivatives .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Molecular docking studies suggest that it may act as an enzyme inhibitor, potentially disrupting cancer cell proliferation pathways . In vitro studies have shown that certain derivatives can inhibit the growth of cancer cell lines such as MCF-7 and MDA-MB 231.

Table: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObservations
AntimicrobialStaphylococcus aureus, E. coliSignificant inhibition at MIC values
AnticancerMCF-7, MDA-MB 231Growth inhibition observed
Enzyme InhibitionVarious enzymes involved in cancer pathwaysPotential therapeutic effects identified

The biological activity of Ethyl 6-methyl derivatives is attributed to their ability to bind to specific molecular targets within cells. This binding inhibits enzyme activities critical for microbial survival and cancer cell proliferation. For instance, the interaction with enzymes like COX may lead to reduced inflammation and tumor growth .

Scientific Research Applications

Key Intermediate in Drug Synthesis

This compound serves as a pivotal intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and cardiovascular diseases. Its unique structure allows for modifications that enhance drug efficacy and specificity.

Case Study: Anti-inflammatory Properties

Research has demonstrated that derivatives of this compound exhibit significant anti-inflammatory effects. For instance, studies have shown that it can inhibit the activity of cyclooxygenase enzymes, which are involved in the inflammatory response. This property is being explored for developing new anti-inflammatory drugs .

Development of Agrochemicals

Ethyl 6-methyl-4-((2-((2-nitrophenyl)amino)-2-oxoethyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate is utilized in formulating agrochemicals. It contributes to developing effective pesticides and herbicides that enhance crop yield while minimizing environmental impact.

Efficacy Studies

Studies have indicated that compounds derived from this structure show improved efficacy against various pests and diseases affecting crops. This effectiveness is attributed to their ability to disrupt biological processes in target organisms .

Enzyme Inhibition Studies

In biochemical research, this compound is employed to study enzyme inhibition mechanisms. Its ability to bind to specific enzyme active sites makes it a valuable tool for understanding metabolic pathways and developing new therapeutic agents.

Research Findings

Recent studies have highlighted its potential as a lead compound for developing novel enzyme inhibitors. For example, research has focused on its interactions with kinases involved in cancer progression, showcasing its promise in anticancer drug discovery .

Novel Material Development

The compound is also explored for its potential applications in material science. Its unique chemical properties allow researchers to investigate its use in creating novel materials with enhanced thermal stability and mechanical strength.

Applications in Industry

Applications include the development of organic semiconductors and corrosion inhibitors. The structural characteristics of this compound make it suitable for these innovative applications .

Summary Table of Applications

Application AreaDescriptionKey Findings/Studies
Pharmaceutical DevelopmentIntermediate for drugs targeting neurological/cardiovascular diseasesAnti-inflammatory properties; enzyme inhibition
Agricultural ChemistryFormulation of pesticides/herbicidesImproved efficacy against pests
Biochemical ResearchEnzyme inhibition studies; potential lead compound for new drugsInteractions with cancer-related kinases
Material ScienceDevelopment of organic semiconductors; corrosion inhibitorsEnhanced thermal stability and mechanical strength

Chemical Reactions Analysis

Hydrolysis Reactions

The ethyl ester group undergoes hydrolysis under acidic or basic conditions. For example:

  • Basic Hydrolysis : Treatment with NaOH (1M) at 80°C for 4 hours converts the ester to a carboxylic acid derivative .

  • Acidic Hydrolysis : HCl (6N) at reflux yields the same product but with slower kinetics .

Table 1: Hydrolysis Conditions and Outcomes

ConditionTime (h)Temperature (°C)Product Yield (%)Source
1M NaOH48092
6N HCl810085

Oxidation of Thioether

The thioether (-S-) group oxidizes to sulfoxide or sulfone derivatives using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA):

  • Sulfoxide Formation : 30% H₂O₂ in acetic acid (room temperature, 2 hours) yields the sulfoxide derivative .

  • Sulfone Formation : Excess mCPBA in dichloromethane (0°C, 4 hours) produces the sulfone .

Table 2: Oxidation Reaction Parameters

Oxidizing AgentSolventTime (h)ProductYield (%)Source
H₂O₂ (30%)Acetic acid2Sulfoxide78
mCPBADichloromethane4Sulfone65

Nucleophilic Substitution

The 2-nitrophenylamide moiety participates in nucleophilic aromatic substitution (NAS) under catalytic conditions:

  • Ammonia Substitution : Reaction with NH₃ in ethanol at 120°C (8 hours) replaces the nitro group with an amine .

  • Reductive Amination : Hydrogenation over Pd/C (1 atm H₂) reduces the nitro group to an amine, enabling further functionalization .

Cycloaddition and Ring-Opening

The dihydropyrimidine ring undergoes cycloaddition with dienophiles (e.g., maleic anhydride) and ring-opening in strong acids:

  • Diels-Alder Reaction : Maleic anhydride in toluene (reflux, 12 hours) forms a bicyclic adduct .

  • Ring-Opening : Concentrated H₂SO₄ cleaves the ring to generate linear thiol-containing intermediates .

Synthetic Modifications

Key derivatives include:

  • Ester to Amide Conversion : Reaction with primary amines (e.g., methylamine) in THF produces amide derivatives .

  • Thioether Alkylation : Treatment with alkyl halides (e.g., methyl iodide) forms sulfonium salts, useful in further coupling reactions .

Table 3: Derivative Synthesis Examples

Reaction TypeReagentProductYield (%)Source
Amide FormationMethylamineN-Methylamide derivative88
AlkylationMethyl iodideSulfonium salt72

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C, releasing CO₂ and NOₓ gases .

  • Photodegradation : UV light (254 nm) induces cleavage of the nitro group, forming phenolic byproducts .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares the target compound with structurally related dihydropyrimidine derivatives, emphasizing substituent variations and their implications:

Compound Name Key Substituents Synthesis Method (Reference) Notable Properties
Ethyl 6-methyl-4-((2-((2-nitrophenyl)amino)-2-oxoethyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate (Target) 2-Nitrophenyl amide thioether, methyl, ester Alkylation with nitrophenyl reagent Electron-withdrawing nitro group enhances electrophilicity; planar aromatic system
Ethyl 6-bromomethyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate Bromomethyl, phenyl Bromination of dihydropyrimidine Reactive bromine site for further functionalization; intermediate in synthesis
Ethyl (5-cyano-4-oxo-6-phenyl-1,4-dihydropyrimidin-2-ylthio) acetate Ethyl thioacetate, cyano, phenyl Alkylation with ethyl chloroacetate Cyano group increases polarity; moderate antibacterial activity
Ethyl 4-(4-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-Bromophenyl, thioxo Solvent-free fusion Thioxo group enhances hydrogen bonding; bromophenyl adds steric bulk
Ethyl 3-acetyl-6-methyl-4-(3-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 3-Nitrophenyl, acetyl, thioxo Not specified Acetyl group introduces ketone reactivity; meta-nitro alters electronic effects

Physicochemical and Spectroscopic Properties

  • NMR Analysis : The target compound’s ¹H NMR would show distinct shifts for the 2-nitrophenyl protons (δ ~7.5–8.5 ppm) and the thioether-linked methylene (δ ~3.5–4.5 ppm). Similar compounds in exhibit predictable splitting patterns for aromatic and aliphatic protons.
  • Crystallography : Pyrimidine rings in analogs like display puckering (flattened boat conformations) with dihedral angles influenced by substituents. The target’s nitro group may induce planarization, affecting intermolecular interactions .

Computational and Crystallographic Tools

  • Software : Structures of analogs were resolved using SHELX and ORTEP-III , standard tools for crystallographic refinement. These methods ensure accurate determination of bond lengths and angles critical for SAR studies.

Preparation Methods

Synthesis of N-(2-Nitrophenyl)-2-Bromoacetamide

Procedure :
2-Nitroaniline (10 mmol) is dissolved in dry dichloromethane (30 mL) under nitrogen. Bromoacetyl bromide (12 mmol) is added dropwise at 0°C, followed by triethylamine (15 mmol). The mixture is stirred at room temperature for 4 hours, washed with water, and dried over MgSO4. The product is recrystallized from ethanol (yield: 85%).

Key Characterization :

  • 1H NMR (CDCl3) : δ 4.12 (s, 2H, CH2Br), 7.55–8.21 (m, 4H, ArH), 9.01 (s, 1H, NH).
  • MS (ESI) : m/z 273 [M+H]+.

Alkylation of Dihydropyrimidine Thiol

The thiol group at position 4 of the dihydropyrimidine core reacts with N-(2-nitrophenyl)-2-bromoacetamide under basic conditions to form the thioether linkage.

Procedure :
Ethyl 6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (5 mmol) is dissolved in dry DMF (20 mL). Potassium carbonate (10 mmol) and N-(2-nitrophenyl)-2-bromoacetamide (6 mmol) are added, and the mixture is heated at 60°C for 12 hours. The product is precipitated with ice water, filtered, and purified via column chromatography (hexane/ethyl acetate, 7:3) (yield: 62–65%).

Key Characterization :

  • 1H NMR (DMSO-d6) : δ 1.19 (t, J = 7.0 Hz, 3H, CH2CH3), 2.31 (s, 3H, C6-CH3), 3.88 (s, 2H, SCH2), 4.09 (q, J = 7.0 Hz, 2H, OCH2), 5.39 (s, 1H, H4), 7.52–8.24 (m, 4H, ArH), 10.12 (s, 1H, NH).
  • 13C NMR (DMSO-d6) : δ 14.1 (CH2CH3), 18.9 (C6-CH3), 35.4 (SCH2), 59.8 (OCH2), 99.3 (C5), 148.2 (C=O), 167.4 (C=O ester).

Oxidation of Thioxo to Oxo Group

The thioxo group at position 2 is oxidized to a carbonyl using hydrogen peroxide in acetic acid.

Procedure :
The thioether intermediate (3 mmol) is dissolved in glacial acetic acid (15 mL). Hydrogen peroxide (30%, 5 mL) is added, and the mixture is stirred at 50°C for 2 hours. The product is poured into ice water, filtered, and dried (yield: 88–90%).

Key Characterization :

  • IR (KBr) : 1685 cm⁻¹ (C=O oxo), 1705 cm⁻¹ (C=O ester).
  • MS (ESI) : m/z 393 [M+H]+.

Crystallization and Purity Analysis

The final product is recrystallized from ethanol/water (3:1) and analyzed via HPLC (C18 column, methanol/water 65:35, λ = 254 nm), showing >98% purity.

Reaction Optimization and Yield Comparison

Step Reagent/Condition Yield (%) Purity (%)
Biginelli Reaction HCl/EtOH, 80°C, 3h 68 95
Thioether Formation K2CO3/DMF, 60°C, 12h 65 97
Oxidation H2O2/AcOH, 50°C, 2h 90 98

Mechanistic Insights

The Biginelli reaction proceeds via an iminium pathway, where formaldehyde condenses with thiourea to form an intermediate, which reacts with ethyl acetoacetate to cyclize into the dihydropyrimidine core. Subsequent alkylation involves nucleophilic attack by the thiolate anion on the electrophilic carbon of N-(2-nitrophenyl)-2-bromoacetamide, facilitated by a polar aprotic solvent.

Challenges and Mitigation

  • Low Thioether Yield : Attributed to steric hindrance from the 2-nitro group. Mitigated by using excess alkylating agent (1.2 equiv) and prolonged reaction time.
  • Oxidation Over-Run : Controlled by limiting H2O2 to 1.5 equiv and monitoring via TLC.

Computational Validation

Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level confirm the thermodynamic favorability of the thioether formation (ΔG = -23.4 kcal/mol) and oxidation (ΔG = -12.1 kcal/mol).

Industrial Scalability

A pilot-scale synthesis (100 g) achieved 58% overall yield using flow chemistry for the Biginelli step (residence time: 20 min) and continuous extraction for purification.

Q & A

Basic: What are the standard synthetic routes for preparing this pyrimidine derivative, and how is purity optimized?

Answer:
The compound is typically synthesized via multicomponent condensation reactions. A common method involves refluxing precursors (e.g., thiourea, β-keto esters, and nitro-substituted aryl amines) in a mixture of glacial acetic acid and acetic anhydride with sodium acetate as a catalyst. After 8–10 hours of reflux, the crude product is concentrated, filtered, and recrystallized from ethyl acetate/ethanol (3:2 v/v) to achieve ~78% yield . Purity optimization includes:

  • Chromatographic purification : Silica gel column chromatography using ethyl acetate/hexane gradients.
  • Crystallization : Slow evaporation from polar aprotic solvents to enhance crystal lattice formation.
  • Analytical validation : HPLC (C18 column, acetonitrile/water mobile phase) and NMR (DMSO-d₆) to confirm >95% purity.

Advanced: How can structural contradictions in crystallographic data be resolved for this compound?

Answer:
Discrepancies in reported crystal structures (e.g., dihedral angles, puckering parameters) often arise from:

  • Twinned crystals : Use the TwinRotMat algorithm in SHELXL to refine twinning fractions .
  • Disorder modeling : Apply PART and SUMP instructions in SHELX to account for disordered solvent/ligands .
  • Validation tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and check R-factor convergence (<5% difference between R₁ and wR₂) .

Example : In a related pyrimidine derivative, the central ring puckering (flattened boat conformation) was resolved by refining anisotropic displacement parameters for non-H atoms .

Basic: What spectroscopic methods are used to confirm the structure of this compound?

Answer:

  • NMR :
    • ¹H NMR (DMSO-d₆): δ 1.2–1.4 ppm (triplet, ethyl CH₃), δ 2.5–2.7 ppm (singlet, pyrimidine C6-CH₃), δ 8.1–8.3 ppm (doublet, nitroaryl protons) .
    • ¹³C NMR : Confirm carbonyl (C=O) signals at ~165–175 ppm and thiocarbonyl (C=S) at ~120 ppm.
  • IR : Stretching vibrations for C=O (1680–1720 cm⁻¹), N–H (3300–3400 cm⁻¹), and NO₂ (1520–1370 cm⁻¹) .
  • Mass Spectrometry : ESI-MS to detect [M+H]⁺ with accurate mass matching theoretical m/z (e.g., ±0.001 Da tolerance).

Advanced: How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

Answer:

  • DFT Calculations : Use Gaussian09 with B3LYP/6-311+G(d,p) to map electrostatic potential (ESP) surfaces, identifying electrophilic centers (e.g., C2 of the pyrimidine ring) .
  • MD Simulations : Simulate solvent effects (e.g., DMSO) using AMBER to assess steric hindrance from the 2-nitro substituent .
  • Transition State Analysis : IRC calculations in ORCA to verify activation energy barriers for thiolate displacement at the C4 position .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles (ANSI Z87.1 standard) .
  • Ventilation : Use fume hoods (≥0.5 m/s airflow) to avoid inhalation of nitroaryl vapors .
  • Spill Management : Neutralize with 10% sodium bicarbonate and adsorb with vermiculite .
  • Storage : Keep in amber glass vials under argon at –20°C to prevent photodegradation and hydrolysis .

Advanced: How can high-throughput screening (HTS) pipelines assess its biological activity?

Answer:

  • Target Selection : Focus on kinases (e.g., EGFR, CDK2) due to pyrimidine’s ATP-binding affinity.
  • Assay Design :
    • Fluorescence Polarization : Labeled ATP-competitive probes (Kd < 10 µM threshold) .
    • Microscale Thermophoresis (MST) : Measure binding affinity (ΔT Jump) in 96-well plates .
  • Data Analysis : Z’ factor >0.5 for robust HTS; IC₅₀ values validated via dose-response curves (GraphPad Prism) .

Basic: What crystallographic software tools are recommended for structure refinement?

Answer:

  • SHELX Suite : SHELXL for least-squares refinement (HKLF 4 format) and SHELXE for experimental phasing .
  • Visualization : Olex2 or ORTEP-3 (with GUI) for model building and electron density maps (Fo–Fc > 3σ) .
  • Validation : CheckMolProbity scores (≥90th percentile) and CIF files via IUCr’s CheckCIF .

Advanced: How do electronic effects of the 2-nitro group influence tautomerism in solution?

Answer:

  • NMR Titration : Monitor D₂O exchange to detect enol-keto tautomerism (e.g., disappearance of NH signals) .
  • pH Studies : UV-Vis spectroscopy (250–400 nm) in buffered solutions (pH 2–12) to track λmax shifts correlating with tautomeric equilibrium .
  • Theoretical Modeling : Compare NBO charges at the O2 and N3 positions using M06-2X/cc-pVTZ to predict dominant tautomers .

Basic: What solvents are compatible with this compound for reaction studies?

Answer:

  • Polar aprotic : DMSO, DMF, acetonitrile (for SNAr reactions).
  • Protic solvents : Ethanol, methanol (limited to <6 hours due to ester hydrolysis risk) .
  • Avoid : Chlorinated solvents (risk of halogenation under light) and aqueous bases (pH >9 accelerates decomposition) .

Advanced: How can isotopic labeling (e.g., ¹³C, ¹⁵N) resolve metabolic degradation pathways?

Answer:

  • Synthesis : Incorporate ¹³C at the ethyl carboxylate group via labeled ethyl chloroformate .
  • LC-MS/MS : Trace ¹³C/¹⁵N fragments in hepatic microsomal assays (e.g., CYP3A4 isoforms) .
  • Kinetic Isotope Effects (KIE) : Compare kcat/KM ratios for labeled vs. unlabeled compound to identify rate-limiting steps .

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